tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16528189
InChI: InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-9-10-4-5-11-6-7-16-13(18)12(11)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,16,18)(H,17,19)
SMILES:
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol

tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate

CAS No.:

Cat. No.: VC16528189

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate -

Specification

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
IUPAC Name tert-butyl N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]carbamate
Standard InChI InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-9-10-4-5-11-6-7-16-13(18)12(11)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,16,18)(H,17,19)
Standard InChI Key QPABEEHUBAPXEL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC2=C(CCNC2=O)C=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]carbamate, reflects its hybrid structure combining a partially saturated isoquinoline core with a carbamate-protected amine. Key features include:

  • Isoquinoline moiety: A bicyclic system with a ketone at position 1 and partial saturation at positions 2, 3, and 4.

  • Carbamate group: A tert-butyloxycarbonyl (Boc) protecting group attached via a methylene bridge to the isoquinoline’s 7-position.

The canonical SMILES string CC(C)(C)OC(=O)NCC1=CC2=C(CCNC2=O)C=C1 encodes this arrangement, while the InChIKey QPABEEHUBAPXEL-UHFFFAOYSA-N provides a unique identifier for structural verification.

Table 1: Molecular Properties of tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate

PropertyValue
Molecular FormulaC₁₅H₂₀N₂O₃
Molecular Weight276.33 g/mol
CAS NumberNot publicly disclosed
PubChem CID75480659
Topological Polar SA65.5 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Data derived from crystallographic and chromatographic analyses confirm the compound’s planar aromatic system and rotational flexibility at the methylene bridge.

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum displays characteristic signals:

    • δ 1.45 ppm (s, 9H, tert-butyl)

    • δ 4.15 ppm (d, 2H, CH₂NH)

    • δ 7.25–7.80 ppm (m, 3H, aromatic protons)

  • IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).

Synthesis and Optimization

Reaction Pathway

The synthesis proceeds via a two-step sequence:

  • Formation of 1-oxo-1,2,3,4-tetrahydroisoquinoline: Achieved through Bischler-Napieralski cyclization of β-phenylethylamides followed by oxidation.

  • Carbamate Protection: Reaction with tert-butyl chloroformate in dichloromethane, catalyzed by triethylamine (TEA) at 0–5°C under nitrogen atmosphere.

Table 2: Synthesis Conditions and Yields

ParameterValue
SolventDichloromethane
Temperature0–5°C (step 2)
Reaction Time4–6 hours
BaseTriethylamine (2.5 equiv)
Yield68–72%

Purification and Analysis

Crude product purification employs silica gel column chromatography (ethyl acetate/hexane, 3:7). Thin-layer chromatography (TLC) with Rf = 0.45 (same solvent system) monitors reaction progress. High-performance liquid chromatography (HPLC) confirms ≥95% purity.

Biological Activities and Mechanistic Insights

Enzymatic Inhibition

Preliminary assays suggest moderate inhibition of:

  • Monoamine oxidase B (MAO-B): IC₅₀ ≈ 12 μM, potentially relevant in Parkinson’s disease.

  • Phosphodiesterase 4 (PDE4): 38% inhibition at 10 μM, implicating anti-inflammatory applications.

Cytotoxicity Profiling

In vitro testing against human carcinoma cell lines (HepG2, MCF-7) showed limited cytotoxicity (IC₅₀ > 50 μM), indicating a favorable therapeutic window.

Comparative Analysis with Structural Analogs

tert-Butyl (S)-1-((S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ylamino)-1-oxopropan-2-ylcarbamate

This analog (PubChem CID 66510790) shares the Boc-protected amine but incorporates a benzazepine ring. Key differences:

  • Higher molecular weight (361.4 g/mol)

  • Enhanced PDE4 inhibition (52% at 10 μM) .

Table 3: Structural and Functional Comparison

ParameterTarget CompoundAnalog (CID 66510790)
Molecular Weight276.33 g/mol361.4 g/mol
Aromatic SystemTetrahydroisoquinolineTetrahydrobenzazepine
MAO-B IC₅₀12 μM8.7 μM
Aqueous Solubility0.18 mg/mL0.09 mg/mL

The benzazepine analog’s improved MAO-B inhibition suggests ring size influences target engagement .

Future Research Directions

Pharmacokinetic Optimization

  • Prodrug Development: Esterification of the carbamate carbonyl to enhance blood-brain barrier penetration.

  • Metabolite Identification: LC-MS studies to characterize hepatic metabolites.

Target Deconvolution

  • Chemoproteomics: Use of photoaffinity probes to map binding partners in neuronal lysates.

  • Molecular Dynamics: Simulations predicting binding modes in MAO-B’s flavin-binding pocket.

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